molecular formula C13H22N6O3S B029267 Atrazine mercapturate CAS No. 138722-96-0

Atrazine mercapturate

Cat. No. B029267
M. Wt: 342.42 g/mol
InChI Key: JYBXBVCDDNBLJW-VIFPVBQESA-N
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Description

Synthesis Analysis

Atrazine mercapturate is formed through the body's metabolic processes, where atrazine undergoes conjugation with mercapturic acid. This metabolite is a conjugation product, indicating exposure to atrazine rather than being synthetically produced in a laboratory setting. Research focused on the synthesis of atrazine derivatives for the purpose of creating artificial antigens has also been conducted, which involves reacting atrazine with β-Mercaptopropionic acid under specific conditions to synthesize haptens for immune response studies (Fu Dan-ni, 2011).

Molecular Structure Analysis

The molecular structure of atrazine mercapturate, like other mercapturates, involves the addition of a mercapturic acid moiety to atrazine. This structural modification enhances the solubility of atrazine in water, facilitating its excretion in urine. The precise molecular interactions and structure of atrazine mercapturate can be deduced from its formation mechanism and the general structure of mercapturates, which consist of a parent compound linked to a cysteine derivative via a sulfide bond.

Chemical Reactions and Properties

Atrazine mercapturate's chemical properties are characterized by its increased polarity and solubility compared to atrazine. This metabolite is formed through the body's detoxification pathways, where enzymes catalyze the conjugation of atrazine with glutathione, followed by further processing to form the mercapturate. This pathway illustrates the bioactivation and detoxification process of xenobiotics in the body.

Physical Properties Analysis

The physical properties of atrazine mercapturate, such as solubility, play a significant role in its detection and measurement in biological samples. These properties are influenced by the molecular structure of the metabolite, which is designed to be more water-soluble than the parent compound, facilitating its renal excretion.

Chemical Properties Analysis

The chemical behavior of atrazine mercapturate, including its stability and reactivity, is pivotal in understanding its role as a biomarker of atrazine exposure. Studies employing methods such as ELISA and LC-MS/MS have been developed to detect atrazine mercapturate in urine, highlighting its chemical properties relevant to bioanalytical detection and environmental exposure assessment (A. Lucas et al., 1993), (M. Koivunen et al., 2006).

Scientific Research Applications

Application Summary

Atrazine mercapturate, a metabolite of atrazine, is used in the study of the environmental impact of atrazine, a widely used herbicide . The extensive use of atrazine (estimated consumption of 70,000–90,000 tons per annum globally) to eliminate undesirable weeds has resulted in the accumulation of atrazine and its metabolites in surface and groundwater above maximum permissible limits .

Methods of Application

The carbonaceous materials such as activated carbon, biochar, carbon nanotubes, and graphene have been employed as potent adsorbents for the efficient removal of atrazine along with its metabolites from wastewater .

Results or Outcomes

The literature survey demonstrated the highest atrazine adsorption capacity of activated carbons (13.95–712.10 mg g−1), followed by biochar (4.55–409.84 mg g−1) and carbon nanotubes (28.21–110.80 mg g−1) .

Health Effects Research

Application Summary

Atrazine mercapturate is employed to investigate the environmental and human health effects of atrazine . It is used in studies exploring enzyme inhibition, especially in relation to atrazine metabolism .

Results or Outcomes

While specific quantitative data or statistical analyses are not provided in the sources, it is suggested that atrazine and its metabolites, including Atrazine mercapturate, may have potential health impacts .

Safety And Hazards

Atrazine, from which atrazine mercapturate is derived, is an endocrine-disrupting chemical mainly targeting the neuroendocrine system and associated axes . It has been reported to cause cancer in certain laboratory animals, have diverse effects on the reproductive system in animals and humans, and disrupt the normal function of the endocrine system .

Future Directions

Given the potential health risks associated with atrazine and its metabolites, future research should focus on refining no observed adverse effect levels (NOAELs) for neurotoxic outcomes . Additionally, efforts should be made to remove atrazine and its metabolites from water resources .

properties

IUPAC Name

(2R)-2-acetamido-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6O3S/c1-5-14-11-17-12(15-7(2)3)19-13(18-11)23-6-9(10(21)22)16-8(4)20/h7,9H,5-6H2,1-4H3,(H,16,20)(H,21,22)(H2,14,15,17,18,19)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBXBVCDDNBLJW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)SCC(C(=O)O)NC(=O)C)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=NC(=NC(=N1)SC[C@@H](C(=O)O)NC(=O)C)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90160763
Record name Atrazine mercapturate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atrazine mercapturate

CAS RN

138722-96-0
Record name Atrazine mercapturate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138722960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atrazine mercapturate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
279
Citations
G Mendaš, M Vuletić, N Galić, V Drevenkar - Toxicology letters, 2012 - Elsevier
… specific, the measurement of atrazine mercapturate and unchanged atrazine provides … Atrazine mercapturate was identified in all post-exposure urine samples. ► Atrazine mercapturate …
Number of citations: 35 www.sciencedirect.com
ME Koivunen, K Dettmer, R Vermeulen, B Bakke… - Analytica chimica …, 2006 - Elsevier
… In this study, the sensitivity of the atrazine mercapturate ELISA was improved 10-fold compared to previous reports by eliminating interfering substances with a solid phase extraction …
Number of citations: 37 www.sciencedirect.com
MJ Perry, DC Christiani, J Mathew… - Toxicology and …, 2000 - journals.sagepub.com
… Note that the atrazine and atrazine mercapturate … antibodies of the atrazine mercapturate immunoassay are coated … –128% using the atrazine mercapturate ELISA. Atrazine duplicates …
Number of citations: 44 journals.sagepub.com
AD Lucas, AD Jones, MH Goodrow… - Chemical research in …, 1993 - ACS Publications
… After 1 h, the derivatized atrazine mercapturate was again evaporated to dryness under a … atrazine mercapturate suitable for FAB MS/MS confirmation. Aliquots of atrazine mercapturate …
Number of citations: 140 pubs.acs.org
LL Jaeger, AD Jones, BD Hammock - Chemical research in …, 1998 - ACS Publications
Improved assessments of human exposure to electrophilic chemicals require rapid and inexpensive analytical techniques that can detect specific urinary metabolites at low levels as …
Number of citations: 55 pubs.acs.org
MK Ross, TL Jones, NM Filipov - Drug Metabolism and Disposition, 2009 - ASPET
… Atrazine-mercapturate (ATR-mercap) and atrazine-glutathione conjugate (ATR-SG) were synthesized by a modification of the method of Lucas et al. (1993), as we described in detail …
Number of citations: 93 dmd.aspetjournals.org
MJ Perry, DC Christiani, D Dagenhart, J Tortorelli… - Annals of …, 2000 - Elsevier
… Fifty samples were tested using atrazine mercapturate in urine ELISA methods and 80% (n = 40) of these samples showed detectable levels of atrazine (X = 6.4 ng/mL; sd = 7.5). Of 10 …
Number of citations: 11 www.sciencedirect.com
BA Buchholz, E Fultz, KW Haack, JS Vogel… - Analytical …, 1999 - ACS Publications
… Atrazine mercapturate was the only metabolite that could be identified with certainty. Its dominance at the earliest time points and the large peak including didealkylatrazine and its …
Number of citations: 132 pubs.acs.org
P Panuwet, JV Nguyen, P Kuklenyik… - Analytical and …, 2008 - Springer
… The linear range of our method spans from the analyte LOD to 100 ng/mL (40 ng/mL for atrazine and atrazine mercapturate) with R 2 values of greater than 0.999 and errors about the …
Number of citations: 52 link.springer.com
MK Ross, NM Filipov - Analytical biochemistry, 2006 - Elsevier
… atrazine and its major mammalian metabolites, which include didealkyl atrazine, desisopropyl atrazine, desethyl atrazine, atrazine–glutathione conjugate, and atrazine-mercapturate, …
Number of citations: 67 www.sciencedirect.com

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